molecular formula C8H9BF3K B1468988 Potassium (4-ethylphenyl)trifluoroboranuide CAS No. 1160725-33-6

Potassium (4-ethylphenyl)trifluoroboranuide

Cat. No.: B1468988
CAS No.: 1160725-33-6
M. Wt: 212.06 g/mol
InChI Key: KFIINFZVJLVXSQ-UHFFFAOYSA-N
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Description

Potassium (4-ethylphenyl)trifluoroboranuide is an organoboron compound that has gained attention in recent years due to its diverse applications in various fields of research and industry. This compound is known for its stability and versatility, making it a valuable reagent in synthetic chemistry.

Mechanism of Action

Target of Action

Potassium (4-ethylphenyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the boronic acids, boronate esters, and organoboranes . These organoboron reagents have inherent limitations, and Potassium (4-ethylphenyl)trifluoroborate offers several advantages over them .

Mode of Action

Potassium (4-ethylphenyl)trifluoroborate interacts with its targets by offering several advantages over the corresponding boronic acids and esters . It is moisture- and air-stable and remarkably compliant with strong oxidative conditions . This compound is also suitable for oxidative conditions .

Biochemical Pathways

The affected pathways of Potassium (4-ethylphenyl)trifluoroborate are the Suzuki–Miyaura-type reactions . This compound is present as reagents in a vast array of C–C bond forming reactions .

Pharmacokinetics

It is known that this compound is moisture- and air-stable , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of Potassium (4-ethylphenyl)trifluoroborate’s action are related to its role in C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium (4-ethylphenyl)trifluoroborate. This compound is moisture- and air-stable , which means it can maintain its stability and efficacy in various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-ethylphenyl)trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt .

Industrial Production Methods

In industrial settings, the production of potassium trifluoroborates often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-ethylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: These are commonly used in cross-coupling reactions involving potassium trifluoroborates.

    Solvents: Organic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are often used to facilitate these reactions.

Major Products Formed

The major products formed from reactions involving potassium (4-ethylphenyl)trifluoroborate depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds .

Scientific Research Applications

Potassium (4-ethylphenyl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

    Medicine: Researchers are exploring its use in the synthesis of drug candidates and other therapeutic agents.

    Industry: It is employed in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-fluorophenyl)trifluoroborate
  • Potassium (4-formylphenyl)trifluoroborate

Uniqueness

Potassium (4-ethylphenyl)trifluoroboranuide is unique due to its specific substituent, the 4-ethylphenyl group, which imparts distinct reactivity and properties compared to other trifluoroborates. This uniqueness makes it particularly valuable in certain synthetic applications where other trifluoroborates may not be as effective.

Biological Activity

Potassium (4-ethylphenyl)trifluoroborate, with the chemical formula C6H5BF3KC_6H_5BF_3K, is a potassium salt of a trifluoroborate that has gained attention in various fields, including medicinal chemistry and organic synthesis. This compound exhibits unique biological activities and properties that make it a subject of interest for researchers.

  • Molecular Weight : 184.01 g/mol
  • Solubility : Soluble in water with varying solubility reports ranging from 0.0601 mg/ml to 0.139 mg/ml depending on conditions .
  • Log P (Partition Coefficient) : The compound shows a log P value around 3.44, indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Biological Activity Overview

Potassium (4-ethylphenyl)trifluoroborate is primarily studied for its role as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, which is pivotal in the synthesis of pharmaceuticals and agrochemicals. The trifluoroborate group serves as a stable surrogate for boronic acids, facilitating the formation of carbon-carbon bonds under mild conditions.

The mechanism by which potassium (4-ethylphenyl)trifluoroborate exerts its effects involves the formation of π-coordination complexes that enhance reaction efficiency in organic synthesis. This property is crucial for developing complex organic molecules with potential therapeutic applications .

Study 1: Immunomodulatory Applications

Recent studies have explored the use of organotrifluoroborates, including potassium (4-ethylphenyl)trifluoroborate, in the development of immunomodulatory drugs. The compound has shown potential in enhancing the efficacy of drug formulations targeting autoimmune diseases by improving the stability and reactivity of sensitive components like glutarimide rings .

Toxicity and Safety Profile

Potassium (4-ethylphenyl)trifluoroborate is classified with several hazard warnings:

  • Acute Toxicity : Harmful if swallowed or in contact with skin .
  • Environmental Impact : Low bioavailability suggests limited systemic absorption but necessitates caution due to potential environmental persistence.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaLog PSolubility (mg/ml)Biological Activity
Potassium (4-ethylphenyl)trifluoroborateC6H5BF3K3.440.0601Cross-coupling reactions
Potassium vinyltrifluoroborateC2H3BF3K2.780.139Polymerization, Suzuki coupling
Potassium (4-fluorophenyl)trifluoroborateC6H4BF4K3.00.102Anticancer research

Properties

IUPAC Name

potassium;(4-ethylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-2-7-3-5-8(6-4-7)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIINFZVJLVXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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